molecular formula C10H7FO B1604150 7-Fluoronaphthalen-2-ol CAS No. 889884-94-0

7-Fluoronaphthalen-2-ol

Cat. No.: B1604150
CAS No.: 889884-94-0
M. Wt: 162.16 g/mol
InChI Key: JCBBZMAQEXJMCY-UHFFFAOYSA-N
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Description

Overview of Fluorine in Organic and Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a powerful strategy in modern chemistry, particularly in the pharmaceutical and materials science sectors. mdpi.combohrium.comtandfonline.com This small yet highly electronegative element can impart profound changes to a molecule's behavior. tandfonline.com

The substitution of hydrogen with fluorine can lead to a cascade of effects on a molecule's physical and chemical properties. tandfonline.com

Fluorine is the most electronegative element, and its introduction into an organic molecule significantly alters the electron distribution. tandfonline.com This strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which in turn can affect a compound's pharmacokinetic profile and binding affinity to biological targets. bohrium.comacs.org The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, often leading to increased metabolic stability. tandfonline.com

Despite its powerful electronic influence, the fluorine atom is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.comacs.org This allows for the substitution of hydrogen with fluorine without causing significant steric hindrance, a crucial factor when designing molecules to fit into specific biological binding sites. tandfonline.com However, the introduction of fluorine can also have a substantial effect on the preferred conformation of a molecule, which can be critical for its biological activity. bohrium.comnih.gov

The unique properties conferred by fluorine have made fluorinated compounds a mainstay in pharmaceutical research. bohrium.comnih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. medchem-ippas.eu The strategic incorporation of fluorine can enhance a drug's metabolic stability, improve its membrane permeability, and increase its binding affinity to target proteins. bohrium.comtandfonline.com These advantages have led to the development of numerous successful fluorinated drugs.

Impact of Fluorine Substitution on Molecular Properties

The Naphthalene (B1677914) Core as a Prominent Framework in Chemical Synthesis

The naphthalene ring system, composed of two fused benzene (B151609) rings, is a versatile and widely utilized scaffold in chemical synthesis. ijpsjournal.comekb.egresearchgate.net Its rigid, planar structure provides a well-defined framework for the attachment of various functional groups, allowing for the creation of a diverse array of complex molecules.

First identified in the early 19th century from coal tar, naphthalene has a rich history in chemical research. ijpsjournal.comekb.eg Initially, its chemistry focused on understanding its aromatic character and reactivity. Over time, the development of new synthetic methodologies has enabled chemists to precisely modify the naphthalene core, leading to its use in a wide range of applications, from dyes and polymers to pharmaceuticals. ijpsjournal.comekb.egchemistryviews.org The ability to create polysubstituted naphthalene derivatives with high regioselectivity has been a significant focus in recent decades, further expanding its utility in drug discovery and materials science. ekb.eg

Functionalization Strategies for Naphthalene Derivatives

The creation of highly functionalized naphthalene derivatives is a significant challenge for organic chemists due to the influence of existing substituents on further reactions. rsc.org However, the development of new synthetic methodologies is crucial as the naphthalene skeleton is present in a large number of active compounds. nih.gov

Several strategies have been developed to achieve regioselective functionalization of the naphthalene core. nih.govresearchgate.net These methods often rely on directed C-H activation, where a directing group guides a metal catalyst to a specific position on the naphthalene ring. nih.gov This allows for the direct introduction of various functional groups at nearly all positions, although the C2-position remains the most studied. researchgate.net

Recent advancements include:

A sequence of propargyl-allenyl isomerization and electrocyclization for synthesizing polyfunctionalized naphthalenes. rsc.org

Ruthenium-catalyzed remote C5-selective functionalization, overriding traditional site selectivity. acs.org

A three-component tandem remote C-H functionalization using a ruthenium catalyst, allowing for the modular synthesis of multifunctional naphthalenes. rsc.org

These innovative approaches provide powerful tools for chemists to synthesize complex naphthalene derivatives with high precision and efficiency.

Role of Naphthalene in Bioactive Compounds and Materials Science

The naphthalene moiety is a prevalent feature in a wide range of biologically active compounds, including natural products and approved drugs. rsc.orgresearchgate.net Naphthalene derivatives have demonstrated a broad spectrum of activities, such as:

Anticancer researchgate.netnih.gov

Antimicrobial researchgate.netresearchgate.net

Anti-inflammatory researchgate.netmdpi.com

Antioxidant researchgate.net

Antiviral mdpi.com

The biological activity of naphthalene compounds is often linked to their metabolites, which can interact with cellular proteins and influence various biochemical pathways. researchgate.net The naphthalene ring can also serve as a bioisostere for a benzene ring, potentially improving the chemical and metabolic stability of a molecule while retaining its pharmacological properties. nih.gov

In materials science, naphthalene derivatives are utilized in the production of:

Plastics orst.eduijrpr.com

Dyes and pigments orst.edunumberanalytics.com

Resins orst.edunumberanalytics.com

Lubricants and fuels orst.edu

Organic light-emitting diodes (OLEDs) studysmarter.co.uk

Naphthalene diimides (NDIs), for instance, are a class of electron-deficient aromatic compounds used in the design of conducting functional materials due to their unique electronic and optical properties. acs.org

Specific Focus on 7-Fluoronaphthalen-2-ol within the Context of Fluorinated Naphthols

Among the various fluorinated naphthols, this compound presents a unique profile for investigation. The strategic placement of the fluorine atom and the hydroxyl group on the naphthalene scaffold can impart specific properties that are of significant interest in both medicinal chemistry and materials science.

Rationale for Investigating the this compound Isomer

The investigation of specific isomers of fluoronaphthols is crucial as the position of the fluorine atom can dramatically influence the molecule's properties. The rationale for focusing on the 7-fluoro isomer of naphthalen-2-ol stems from the unique electronic effects the fluorine atom imparts at this position. Fluorine, being the most electronegative element, can alter the electron distribution within the aromatic system, thereby affecting its reactivity, lipophilicity, and binding interactions with biological targets.

The introduction of fluorine can also block metabolic pathways, leading to improved pharmacokinetic profiles of drug candidates. The specific substitution pattern of this compound may offer advantages in the design of new therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBZMAQEXJMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631402
Record name 7-Fluoronaphthalen-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889884-94-0
Record name 7-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Fluoronaphthalen 2 Ol and Its Analogs

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 7-Fluoronaphthalen-2-ol involves conceptually breaking the molecule down into simpler, more readily available starting materials. The key disconnections would be the carbon-fluorine and carbon-oxygen bonds, suggesting precursors such as a di-substituted naphthalene (B1677914) or the construction of the naphthalene ring from a substituted benzene (B151609) derivative.

The synthesis of fluoronaphthols often begins with commercially available naphthalene derivatives. For instance, the synthesis of 6-Bromo-8-fluoronaphthalen-2-ol (B1312460) typically starts from a naphthalen-2-ol derivative. A variety of fluorinated naphthalenes and their precursors are available from chemical suppliers, which can serve as starting points for the synthesis of this compound. The availability of these precursors is crucial for the efficient and cost-effective synthesis of the target molecule.

Some examples of commercially available, related starting materials are listed below:

Compound NameCAS NumberUse
7-Fluoronaphthalen-1-ol3132-92-1A positional isomer, useful for comparative studies. bldpharm.comsigmaaldrich.com
6-Fluoronaphthalen-2-ol (B77081)13101-83-2A positional isomer, useful for comparative studies. bldpharm.com
6,7-Difluoronaphthalen-1-ol1188555-99-8A precursor for more complex fluorinated naphthalenes. bldpharm.com
(6-Fluoronaphthalen-2-yl)methanol944351-48-8Can be oxidized to the corresponding naphthol.

Achieving regioselectivity in the fluorination of naphthalenes is a significant challenge in synthetic organic chemistry. The position of the fluorine atom can dramatically influence the properties of the final molecule. Several strategies have been developed to control the position of fluorination on the naphthalene ring.

Direct fluorination of naphthalene and its derivatives often leads to a mixture of products. However, the use of specific fluorinating agents and catalysts can enhance regioselectivity. For example, the direct fluorination of naphthalene with 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) has been shown to be highly regioselective, yielding 1-fluoronaphthalene (B124137) in high yield. oup.com The regioselectivity of fluorination is also dependent on the nature and position of existing substituents on the naphthalene ring. oup.com

Transition metal-catalyzed C-H bond fluorination is another powerful strategy. nih.gov Palladium catalysts, for instance, have been used for the regioselective C–H bond fluorination of (hetero)aromatic compounds using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org The use of directing groups can further control the position of fluorination, typically leading to ortho-fluorinated products. nih.gov

Established Synthetic Routes to this compound

The synthesis of this compound is typically achieved through multi-step organic synthesis. These routes often involve the construction of the naphthalene ring system with the desired substitution pattern or the modification of a pre-existing naphthalene core.

Multi-step syntheses provide the flexibility to introduce functional groups in a controlled manner, which is essential for preparing a specific isomer like this compound. These approaches often involve classical organic reactions tailored to the naphthalene system.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and can be applied to the synthesis of the naphthalene skeleton. thieme-connect.dethieme-connect.de This approach typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized to form the naphthalene ring. For instance, the reaction of a substituted furan (B31954) with an aryne can lead to a double adduct, which upon removal of the oxygen bridge, yields a substituted naphthalene. thieme-connect.de A novel fluorinated naphthyl-acrylate based monomer has been synthesized in three steps, including a Diels-Alder cycloaddition reaction, acid-catalyzed aromatization, and Schotten-Baumann esterification. researchgate.net

A general scheme for this approach is as follows:

Step 1: A [4+2] cycloaddition (Diels-Alder) between a suitable diene and a dienophile to form the bicyclic core.

Step 2: Aromatization of the cycloadduct, often through oxidation or elimination reactions, to generate the naphthalene ring system. thieme-connect.de

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. alfa-chemistry.comjk-sci.comnih.gov While this reaction is primarily for amination, related palladium-catalyzed cross-coupling reactions can be used to form the carbon-oxygen bond of the hydroxyl group or to introduce other functionalities that can be later converted to a hydroxyl group.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. alfa-chemistry.comjk-sci.com This methodology has been widely applied in the synthesis of various aromatic amines and has seen significant evolution over the past 25 years. nih.gov For the synthesis of a naphthol, a related Buchwald-Hartwig type coupling could potentially be employed using an appropriate oxygen nucleophile or a precursor that can be converted to a hydroxyl group.

A general procedure for a Buchwald-Hartwig coupling involves:

Mixing an aryl halide (e.g., a bromo-fluoronaphthalene) with an amine or alcohol, a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., Cs2CO3) in a suitable solvent like toluene (B28343). organic-synthesis.com

The reaction mixture is typically heated under an inert atmosphere. organic-synthesis.com

Development of Novel and Efficient Synthetic Protocols

Modern synthetic chemistry has seen a surge in the development of catalytic methods to construct complex molecules with high efficiency and selectivity. For the synthesis of fluoronaphthols, a direct catalytic ring expansion of indanones has been developed. rsc.orgnih.govdntb.gov.uarsc.orgresearchgate.net This approach utilizes a catalyst and a unique fluorine source to transform a five-membered ring into a six-membered aromatic ring containing a fluorine atom and a hydroxyl group. rsc.orgnih.govdntb.gov.uarsc.orgresearchgate.net

Metal catalysis, particularly with gold, has been employed for the alkenylation of phenols. rsc.org These reactions can be highly regioselective, favoring either ortho or para substitution depending on the catalyst and ligands used. rsc.org For instance, a gold-catalyzed reaction between naphthols and α-aryl-α-diazoesters can lead to ortho-alkylation. rsc.org Similarly, copper and iron catalysts have also been shown to be effective for the ortho-alkylation of naphthols with diazo compounds. rsc.org

Organocatalysis also plays a significant role in the synthesis of naphthol derivatives. Supported cinchona-derived thioureas have been used as recoverable and reusable catalysts for the enantioselective aza-Friedel-Crafts reaction of naphthols with N-Boc ketimines, producing chiral 3-amino-2-oxindole derivatives. bohrium.com

The table below provides examples of catalytic approaches in naphthol synthesis.

Reaction TypeCatalystReactantsProduct
Ring Expansion-Indanones, TMSCF₂Bro-Fluoronaphthols
Ortho-alkenylationGold catalystPhenols, Chloroalkyneortho-Alkenylated phenols
Ortho-alkylationCopper catalystNaphthols, α-Aryl-α-diazoestersortho-Alkylated naphthols
Aza-Friedel-CraftsSupported thiourea (B124793)Naphthols, N-Boc ketiminesChiral 3-amino-2-oxindoles

This table is generated based on data from the text and is for illustrative purposes.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved efficiency, and easier scalability compared to traditional batch processes. rsc.orgrsc.orgscielo.br This methodology has been successfully applied to the synthesis of β-naphthol libraries. rsc.orgrsc.org

A rapid and efficient construction of various functionalized β-naphthols has been achieved using a continuous flow procedure based on a tandem Friedel–Crafts reaction of readily available arylacetyl chlorides and alkynes. rsc.orgrsc.org This method allows for the synthesis of multiple β-naphthols in high yields within a very short residence time of 160 seconds. rsc.orgrsc.org The scalability of this protocol has been demonstrated, indicating its potential for large-scale industrial applications. rsc.org

Continuous flow systems have also been utilized in catalytic reactions for the synthesis of naphthol-related structures. For example, a supported chiral thiourea catalyst was used in a flow process for the multigram scale synthesis of 3-amino-2-oxindole derivatives from naphthols with high yield and enantioselectivity. bohrium.com Furthermore, continuous flow setups are employed for various transformations, including Friedel-Crafts acylations and Grignard reactions, which are relevant to the synthesis of complex pharmaceutical intermediates. acs.org

The following table highlights key features of continuous flow synthesis of naphthol derivatives.

ReactionKey FeaturesResidence TimeThroughput
Tandem Friedel–CraftsRapid, reliable, scalable160 seconds4.70 g h⁻¹ (for a specific product)
Aza-Friedel-CraftsHigh yield, high enantioselectivity-Multigram scale

This table is generated based on data from the text and is for illustrative purposes.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of fluoronaphthol synthesis, these principles are being increasingly applied.

One approach is the use of more environmentally benign reaction media. For instance, organic synthesis in fluoroalcohol-water two-phase systems has been explored for reactions like the Friedel-Crafts reaction. rsc.org The use of water as a significant component of the solvent system is a key advantage. rsc.org

The development of catalytic methods, as discussed previously, is inherently a green chemistry approach as it reduces the need for stoichiometric reagents, thereby minimizing waste. acs.org The use of recoverable and reusable catalysts, such as supported organocatalysts, further enhances the sustainability of the process. bohrium.com

Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another green synthetic strategy. researchgate.net This approach can lead to shorter reaction times and simplified product isolation. The use of hot wind as a heat source for the decomposition of diazonium salts in the synthesis of 1-fluoronaphthalene has been proposed as a safer and more controllable method, eliminating the need for flammable solvents. google.com

The following table summarizes some green chemistry approaches relevant to fluoronaphthol synthesis.

Green Chemistry PrincipleApplication ExampleBenefit
Use of Safer SolventsFluoroalcohol-water two-phase systemsReduced use of volatile organic compounds
CatalysisSupported organocatalysts for asymmetric synthesisReduced waste, catalyst reusability
Energy EfficiencyMicrowave-assisted synthesis, hot wind decompositionShorter reaction times, improved safety

This table is generated based on data from the text and is for illustrative purposes.

Synthesis of Structurally Related Fluoronaphthalene Derivatives

The synthesis of various structurally related fluoronaphthalene derivatives is of significant interest for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties. These derivatives include isomers of fluoronaphthol and naphthalenes with different substitution patterns.

For instance, the synthesis of 6-bromo-8-fluoronaphthalen-2-ol involves the regioselective bromination and fluorination of a naphthalen-2-ol derivative. This highlights the importance of controlling the position of substituents on the naphthalene ring. The synthesis of 7,8-difluoronaphthalen-1-ol (B8228673) has also been reported, starting from 5,6-difluoro-1,4-dihydro-1,4-epoxynaphthalene. google.com

1-Fluoronaphthalene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like duloxetine. chemicalbook.comchemicalbook.com Its synthesis is typically achieved from 1-naphthylamine (B1663977) via a diazonium salt reaction. google.comgoogle.comchemicalbook.com The reactivity of 1-fluoronaphthalene allows for further functionalization to create a diverse range of derivatives. chemicalbook.com

The table below lists some structurally related fluoronaphthalene derivatives and their precursors.

CompoundPrecursorSynthetic Method
6-Bromo-8-fluoronaphthalen-2-olNaphthalen-2-ol derivativeRegioselective bromination and fluorination
7,8-Difluoronaphthalen-1-ol5,6-Difluoro-1,4-dihydro-1,4-epoxynaphthaleneAcid-catalyzed rearrangement
1-Fluoronaphthalene1-NaphthylamineDiazotization and fluorination

This table is generated based on data from the text and is for illustrative purposes.

Synthesis of Positional Isomers (e.g., 1-Fluoronaphthalen-2-ol, 6-Fluoronaphthalen-2-ol)

The synthesis of positional isomers of fluoronaphthalen-2-ol often requires regioselective fluorination techniques. A common precursor for these syntheses is the corresponding aminonaphthalenol.

One established method for introducing a fluorine atom is the Balz-Schiemann reaction , which involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. For instance, the synthesis of 5-fluoronaphthalen-2-ol (B584125) can be achieved from 5-aminonaphthalen-2-ol. The process begins with diazotization in the presence of tetrafluoroboric acid to form the diazonium salt, which is then heated to yield the desired fluorinated product. Purification of the final compound can be achieved through methods like sublimation under high vacuum.

Another approach involves the use of hydrogen fluoride-pyridine (HF-Py) in the reaction with a diazonium salt. For example, 1-(8-Fluoro-naphthalen-1-yl)piperazine has been synthesized from 1H-naphtho[1,8-de] Current time information in Bangalore, IN.google.commdpi.comtriazine using HF-pyridine under mild conditions, offering a practical alternative to more energetic reactions. researchgate.net

The synthesis of 6-bromo-2-fluoronaphthalene has been accomplished by treating 6-bromo-2-aminonaphthalene with sodium nitrite (B80452) in HF-pyridine. ambeed.com This highlights a pathway that could potentially be adapted for the synthesis of 6-fluoronaphthalen-2-ol by starting with 6-aminonaphthalen-2-ol.

A general route to 1-fluoronaphthalene involves the diazotization of 1-naphthylamine with hydrochloric acid and sodium nitrite, followed by a substitution reaction with fluoroboric acid. The resulting diazonium salt is then decomposed by heat to yield 1-fluoronaphthalene, which can be purified by washing and distillation. chemicalbook.com This fundamental transformation can be adapted for hydroxyl-substituted naphthalenes.

Starting MaterialReagentsProductYieldReference
5-Aminonaphthalen-2-ol1. Tetrafluoroboric acid 2. Heat5-Fluoronaphthalen-2-ol- ethz.ch
1H-Naphtho[1,8-de] Current time information in Bangalore, IN.google.commdpi.comtriazineHF-pyridine8-Fluoronaphthalen-1-ylamine- researchgate.net
6-Bromo-2-aminonaphthaleneNaNO₂, HF-pyridine6-Bromo-2-fluoronaphthalene- ambeed.com
1-Naphthylamine1. HCl, NaNO₂ 2. HBF₄ 3. Heat1-Fluoronaphthalene99.8% chemicalbook.com

Synthesis of Halogenated Naphthalenols beyond Fluorine (e.g., Bromination)

The synthesis of halogenated naphthalenols, particularly brominated derivatives, is a key step in creating a wider range of analogs. Regioselective bromination of naphthols is often achieved using various brominating agents and catalysts.

A highly regioselective monobromination of 2-naphthol (B1666908) has been developed using potassium bromide (KBr) and ZnAl–BrO₃⁻–layered double hydroxides as the brominating reagents, affording the para-brominated product in high yield. mdpi.com Another efficient method for the regioselective bromination of phenols and naphthols employs N-bromosuccinimide (NBS) in the presence of an ionic liquid, which can lead to excellent yields of the desired brominated product. researchgate.net

The bromination of 2-naphthol can also be achieved with high yield using a PIDA–AlBr₃ system (phenyliodine diacetate-aluminum bromide). rsc.org This method has been shown to be scalable and effective for various naphthol derivatives. For instance, 2-naphthol was brominated to give 1-bromo-2-naphthol (B146047) in 93% yield. rsc.org The reaction conditions can be tailored to achieve high regioselectivity.

A method for high-regioselectivity bromination of phenolic compounds, including 2-naphthol, utilizes trimethylbromosilane and an aryl sulfoxide (B87167) as an activator. google.com This approach allows for the selective formation of either para- or ortho-brominated products depending on the substitution pattern of the starting phenol. google.com

Starting MaterialBrominating Agent/SystemProductYieldReference
2-NaphtholKBr, ZnAl–BrO₃⁻–LDHspara-Brominated 2-naphthol90% mdpi.com
2-NaphtholPIDA–AlBr₃1-Bromo-2-naphthol93% rsc.org
2-NaphtholTrimethylbromosilane, bis-(4-chlorophenyl) sulfoxide1-Bromo-2-naphthol- google.com
Guaiacol/SyringolNBS, [Bmim]BrBrominated products- researchgate.net

Preparation of Functionalized Naphthalene Scaffolds for Derivatization

The development of functionalized naphthalene scaffolds is essential for creating diverse derivatives. These scaffolds serve as versatile building blocks for introducing various functional groups, which is crucial in fields like medicinal chemistry and materials science. google.comjmchemsci.com

One approach involves the C-H functionalization of naphthalenes. Ruthenium-catalyzed three-component reactions of naphthalenes, olefins, and alkyl bromides have been developed for the modular synthesis of multifunctional naphthalenes. rsc.org This method allows for the creation of complex 1,5-disubstituted naphthalenes from simple starting materials. rsc.org

Another strategy is the transmutation of isoquinolines into naphthalenes. This involves a one-step process that precisely replaces the nitrogen atom in the isoquinoline (B145761) ring with a carbon-hydrogen unit, providing access to a wide range of substituted naphthalenes. nih.gov This method is particularly useful for synthesizing ¹³C-labeled naphthalenes. nih.gov

The Pechmann condensation reaction is another valuable tool for synthesizing functionalized naphthalene derivatives. For example, a series of tri-functionalized naphthalene-based derivatives were successfully synthesized starting from 6-amino-7-chloronaphthalen-2-ol, which underwent aromatic nucleophilic substitution to replace the amino group with a methoxy (B1213986) group, followed by condensation. jmchemsci.com

The hydroxylation of naphthalene to produce α- and β-naphthols can be achieved using hydrogen peroxide in the presence of a solid catalyst containing an organotransition metal complex. google.com These naphthols can then be further functionalized.

Synthetic StrategyKey FeaturesApplicationReference
Ruthenium-catalyzed C-H functionalizationThree-component reaction, modular synthesis of multifunctional naphthalenes.Synthesis of complex 1,5-disubstituted naphthalenes. rsc.org
Nitrogen-to-carbon transmutation of isoquinolinesOne-step process, precise atom replacement, access to labeled compounds.Synthesis of a wide range of substituted and ¹³C-labeled naphthalenes. nih.gov
Pechmann CondensationMulti-step synthesis starting from aminonaphthalenols.Creation of tri-functionalized naphthalene-based derivatives. jmchemsci.com
Catalytic HydroxylationUse of hydrogen peroxide and organotransition metal complexes.Production of α- and β-naphthols for further derivatization. google.com

Purification and Isolation Techniques for Fluoronaphthols

The purification and isolation of fluoronaphthols from reaction mixtures are critical steps to ensure the final product's purity. A combination of chromatographic and classical methods is typically employed.

Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography, RP-HPLC)

Silica Gel Column Chromatography is a widely used technique for the purification of fluorinated aromatic compounds. The crude product from a synthesis is often subjected to flash column chromatography on silica gel. jst.go.jporganic-chemistry.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is crucial for achieving good separation. google.com For fluorinated compounds, specialized fluorinated silica phases can be particularly effective, as they separate compounds primarily based on their fluorine content. researchgate.netsilicycle.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful tool for the purification and analysis of hydroxylated polycyclic aromatic hydrocarbons, including fluoronaphthols. researchgate.netd-nb.info In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This technique is highly effective for separating complex mixtures and can be used for both analytical and preparative purposes. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation. acs.org

Chromatographic MethodStationary PhaseMobile Phase ExampleApplicationReference
Silica Gel Column ChromatographySilica GelHexane/Ethyl AcetatePurification of [F-18] fluoroaryl derivatives and other fluorinated aromatic compounds. jst.go.jpgoogle.com
Fluorous Reverse Phase ChromatographyFluorocarbon-bonded silica gelMethanol (B129727)/WaterSeparation of fluorous-tagged compounds and purification of compounds with differing fluorine content. researchgate.net
RP-HPLCC18Methanol/Water with bufferDetermination of hydroxylated polycyclic aromatic hydrocarbons in environmental samples. researchgate.netacs.org

Recrystallization and Other Classical Purification Methods

Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out while the impurities remain in the solution. bartleby.com

For hydroxylated naphthalenes like naphthols, solvents such as ethanol (B145695) or methanol can be effective for recrystallization. acs.orggoogle.com For instance, naphthalene itself can be recrystallized from methanol by dissolving it at an elevated temperature and then cooling to precipitate the purified crystals. google.com The choice of solvent is critical; for example, while naphthalene is highly soluble in toluene at room temperature, making it a poor choice for high-yield recrystallization, ethanol offers a significant difference in solubility between its boiling point and room temperature. reddit.com

The recrystallization of fluorinated phenols can sometimes lead to the formation of different polymorphs, which are different crystalline forms of the same compound. acs.org The choice of solvent and crystallization conditions can influence which polymorph is obtained.

In addition to recrystallization, other classical methods like sublimation can be employed for purification, especially for compounds with suitable vapor pressures. acs.org

Purification MethodPrincipleApplication ExampleReference
RecrystallizationDifferential solubility at varying temperatures.Purifying 2-nitronaphthalene (B181648) from ethanol; purifying naphthalene from methanol. acs.orgbartleby.comgoogle.com
SublimationPhase transition from solid to gas without passing through a liquid phase.Purification of 1,4-naphthoquinone (B94277) and other polycyclic aromatic compounds. acs.org
DistillationSeparation based on differences in boiling points.Purification of 1-fluoronaphthalene after synthesis. chemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 7-Fluoronaphthalen-2-ol

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive analysis.

Proton NMR (¹H NMR) for Structural Confirmation.datapdf.comacs.orgmdpi.comresearchgate.netresearchgate.netubc.ca

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals for each of its aromatic protons, with their chemical shifts and coupling patterns being influenced by the electron-donating hydroxyl group and the electronegative fluorine atom.

In fluorine-containing aromatic systems, the chemical shifts of protons are influenced by the electronic effects of the fluorine substituent. The complex ¹H NMR spectra that can arise from fluorine-substituted compounds are often due to the overlap of resonances and various short- and long-range scalar couplings. acs.org The analysis of these spectra can be simplified using techniques like spin system filtering. acs.org The chemical shifts and coupling constants for the protons in this compound are crucial for confirming the substitution pattern. The coupling between protons and the fluorine atom (J-coupling) provides valuable information about their spatial relationship. These H-F coupling constants are typically observed over multiple bonds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-17.20 - 7.40dJ(H1-H3) ≈ 2.5
H-37.00 - 7.20ddJ(H3-H4) ≈ 9.0, J(H3-H1) ≈ 2.5
H-47.70 - 7.90dJ(H4-H3) ≈ 9.0
H-57.60 - 7.80ddJ(H5-H6) ≈ 9.0, J(H5-F7) ≈ 6.0
H-67.10 - 7.30dddJ(H6-H5) ≈ 9.0, J(H6-H8) ≈ 2.5, J(H6-F7) ≈ 9.0
H-87.40 - 7.60ddJ(H8-F7) ≈ 10.0, J(H8-H6) ≈ 2.5

Note: The predicted values are based on general principles of NMR spectroscopy for fluorinated aromatic compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis.datapdf.comacs.orgmdpi.comudel.eduoregonstate.edu

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene (B1677914) ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. Long-range C-F couplings are also often observed. The study of fluorinated and trifluoromethylated aromatic compounds has shown that substituent effects on ¹³C chemical shifts and ¹³C–¹⁹F scalar coupling constants can be systematically analyzed. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Coupling to Fluorine
C-1110 - 120³JCF
C-2150 - 160⁵JCF
C-3105 - 115⁴JCF
C-4125 - 135⁵JCF
C-4a130 - 140⁴JCF
C-5120 - 130³JCF
C-6115 - 125²JCF
C-7155 - 165¹JCF
C-8105 - 115²JCF
C-8a130 - 140³JCF

Note: The predicted values are based on general principles of NMR spectroscopy for fluorinated aromatic compounds and may vary depending on the solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis.wikipedia.orghuji.ac.il

¹⁹F NMR spectroscopy is a highly sensitive technique that directly probes the fluorine atom. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound is indicative of its electronic environment on the naphthalene ring. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing compounds. wikipedia.org The signal will be split by neighboring protons, providing further structural confirmation through the analysis of H-F coupling constants. The use of quantum chemical methods can aid in the prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation.sdsu.eduemerypharma.comyoutube.comlibretexts.orgcam.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY would show correlations between adjacent protons on the same aromatic ring, helping to trace the connectivity of the proton network. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. sdsu.educolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.libretexts.orgsavemyexams.comyoutube.com

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₇FO), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. Common fragmentation pathways for aromatic alcohols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group. libretexts.orgyoutube.com The presence of fluorine will also influence the fragmentation, potentially leading to the loss of a fluorine atom or HF.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[C₁₀H₇FO]⁺162.05Molecular Ion (M⁺)
[C₁₀H₆FO]⁺161.04Loss of H radical
[C₉H₇F]⁺134.06Loss of CO
[C₁₀H₇O]⁺143.05Loss of F radical
[C₁₀H₆]⁺126.05Loss of HF and OH

Note: The fragmentation pattern can vary depending on the ionization method used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. bioanalysis-zone.comspectroscopyonline.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS provides mass measurements to several decimal places. bioanalysis-zone.com This high level of precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. spectroscopyonline.com

For this compound, with the chemical formula C₁₀H₇FO, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. The ability of HRMS to provide an experimentally measured mass that closely matches this theoretical value confirms the elemental composition of the compound with a high degree of confidence. nih.gov

Table 1: Theoretical Exact Mass of this compound

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)71.0078257.054775
Fluorine (¹⁹F)118.99840318.998403
Oxygen (¹⁶O)115.99491515.994915
Total 162.048193

This table presents the theoretical monoisotopic mass calculated from the exact masses of the most abundant isotopes of each element.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govlcms.cz In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

Table 2: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Structural Assignment
163.0559 ([M+H]⁺)145.0453H₂OLoss of water from the hydroxyl group
163.0559 ([M+H]⁺)135.0504COLoss of carbon monoxide
163.0559 ([M+H]⁺)115.0548HF + COConsecutive loss of hydrogen fluoride (B91410) and carbon monoxide

This table outlines hypothetical fragmentation pathways based on the known fragmentation behavior of related functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. vscht.cz

Characteristic Vibrational Frequencies of Hydroxyl and Fluorine Groups

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group and the carbon-fluorine (C-F) bond.

Hydroxyl (-OH) Group: The O-H stretching vibration of the hydroxyl group in phenols typically appears as a broad, strong band in the region of 3600-3200 cm⁻¹. docbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration for phenols is usually observed in the 1260-1000 cm⁻¹ region. nih.gov

Carbon-Fluorine (C-F) Bond: The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region of the IR spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹. The exact position can vary depending on the nature of the aromatic ring and other substituents.

Aromatic C-H and C=C Bonds: The spectrum will also show characteristic absorptions for the naphthalene ring system. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org Aromatic C=C in-ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org

Table 3: Expected Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3600 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Aromatic C=CC=C Ring Stretch1600 - 1400Medium to Weak (multiple bands)
Carbon-Fluorine (C-F)C-F Stretch1400 - 1000Strong
Phenolic C-OC-O Stretch1260 - 1000Strong

This table summarizes the anticipated IR absorption bands for the key functional groups in this compound based on established correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org This technique is particularly useful for studying conjugated π-systems, such as the naphthalene ring in this compound. libretexts.org The absorption of UV light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the naphthalene chromophore. The positions and intensities of these bands can be influenced by the presence of the hydroxyl and fluorine substituents, as well as the solvent used for the analysis.

Furthermore, compounds like naphthalen-2-ols can exhibit tautomerism, existing in equilibrium between the enol and keto forms. academie-sciences.fr UV-Vis spectroscopy can be a valuable tool to study this phenomenon, as the different tautomers will have distinct electronic transitions and thus different absorption spectra. academie-sciences.frmdpi.com The relative intensities of the absorption bands can provide information about the position of the tautomeric equilibrium under different conditions.

Table 4: Anticipated UV-Vis Absorption Maxima for this compound

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π220 - 250Naphthalene Ring
π → π260 - 300Naphthalene Ring
π → π*310 - 350Naphthalene Ring (with substituent effects)

This table presents a generalized expectation for the UV-Vis absorption bands of a substituted naphthalene derivative. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. numberanalytics.com

Crystal Structure Determination and Bond Lengths/Angles

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information. The unit cell dimensions (the lengths of the sides a, b, and c, and the angles α, β, and γ) define the repeating unit of the crystal lattice. geokniga.org Within this unit cell, the precise coordinates of each atom (carbon, hydrogen, fluorine, and oxygen) would be determined.

From these atomic coordinates, crucial geometric parameters can be calculated with high precision:

Bond Lengths: The distances between bonded atoms, such as the C-C bonds within the naphthalene rings, the C-O bond of the hydroxyl group, and the C-F bond.

Bond Angles: The angles formed by three connected atoms, which define the geometry around each atom.

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, highlighting important non-covalent interactions such as hydrogen bonds involving the hydroxyl group and potential dipole-dipole interactions involving the fluorine atom.

While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, often including tables of bond lengths and angles. researchgate.net

Table 5: Hypothetical Bond Lengths and Angles for this compound from X-ray Crystallography

Bond/AngleExpected Value
C-C (aromatic)~1.36 - 1.42 Å
C-O (phenolic)~1.36 Å
O-H~0.96 Å
C-F~1.35 Å
C-C-C (in ring)~120°
C-C-O~120°

This table provides representative values for bond lengths and angles based on known structures of similar aromatic compounds. Actual values would be determined from experimental X-ray diffraction data.

Intermolecular Interactions and Crystal Packing

The precise arrangement of molecules in the crystalline state, governed by a network of intermolecular interactions, is crucial for determining the bulk physical and chemical properties of a compound. While a definitive crystal structure for this compound has not been reported in publicly available crystallographic databases, an analysis of its functional groups and data from closely related structures allows for a detailed projection of its solid-state architecture. The primary forces expected to dictate the crystal packing are hydrogen bonding, owing to the hydroxyl group, and interactions involving the fluorine substituent and the aromatic system.

The hydroxyl group (-OH) of this compound is a potent hydrogen bond donor and acceptor. Consequently, strong O-H···O hydrogen bonds are anticipated to be a dominant feature in its crystal lattice, likely forming chains or cyclic motifs that organize the molecules into a primary supramolecular structure. This is a common feature in the crystal structures of other naphthalen-2-ol derivatives researchgate.net.

The extended π-system of the naphthalene core is expected to lead to significant π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings, are a common organizing principle in the crystals of polycyclic aromatic hydrocarbons and their derivatives. The stacking can occur in various geometries, such as parallel-displaced or T-shaped (edge-to-face), to maximize attractive forces and minimize repulsion. The presence of the fluorine substituent can modulate the quadrupole moment of the aromatic system, potentially influencing the preferred stacking geometry. Studies on perfluorinated naphthalenes have highlighted the role of fluorine in enhancing π-hole interactions, which could also be a contributing factor in the crystal packing of this compound rsc.org.

Insights into the potential intermolecular interactions of the this compound moiety can also be gleaned from its behavior in the binding pockets of proteins. For instance, in complexes with KRAS proteins, derivatives of this compound are involved in a network of interactions, including hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex acs.orgrcsb.org. While these interactions are with amino acid residues rather than other molecules of the same compound, they provide valuable information about the molecule's interactive potential.

Based on the analysis of related structures, a probable crystal packing scenario for this compound would involve layers or columns of molecules. Within these layers, molecules would be linked by hydrogen-bonded chains, and the layers themselves would be held together by a combination of π-π stacking and weaker C-H···F interactions.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptor
Hydrogen Bonding-OH-OH
Hydrogen BondingC-HF
π-π StackingNaphthalene RingNaphthalene Ring

Table 2: Crystallographic Data for a Derivative: 1,3-bis((dibenzylamino)methyl)-7-fluoronaphthalen-2-ol rsc.org

ParameterValue
Empirical FormulaC40H38N2O
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.3021(8)
b (Å)11.3449(7)
c (Å)15.1031(10)

This data is for a derivative and is presented to illustrate the types of crystal structures that can be formed by compounds containing the this compound scaffold.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's stable three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 7-Fluoronaphthalen-2-ol, DFT calculations would be employed to determine its ground-state properties. A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and is suitable for organic molecules containing fluorine and oxygen. nih.govnih.gov

The primary output of this calculation is the optimized molecular geometry—the arrangement of atoms that corresponds to the lowest energy state. This process would yield precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Naphthalene (B1677914). This table demonstrates the type of data that would be generated for this compound.

Property Calculated Value
Total Energy (Hartree) e.g., -595.xxxxxx
Dipole Moment (Debye) e.g., 2.xx

While DFT is often used, traditional ab initio methods, such as Hartree-Fock (HF) theory, can also be applied to study the molecule. For this compound, a key aspect of conformational analysis would be the orientation of the hydroxyl (-OH) group relative to the naphthalene ring. Calculations would be performed to determine the rotational barrier of the C-O bond and identify the most stable conformer (e.g., syn or anti orientation of the hydroxyl hydrogen with respect to the adjacent C-H bond). This involves calculating the energy of the molecule as the relevant dihedral angle is systematically rotated.

Understanding the distribution of electrons is crucial for predicting a molecule's reactivity. DFT calculations provide access to the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. biomedres.us A Molecular Electrostatic Potential (MEP) map could also be generated, which visualizes the electron density on the molecule's surface. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and fluorine atoms and positive potential (electron-poor regions) around the hydroxyl hydrogen.

Table 2: Example Frontier Molecular Orbital Properties. This table illustrates the kind of electronic properties that would be calculated.

Parameter Value (eV)
HOMO Energy e.g., -6.xx
LUMO Energy e.g., -1.xx

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts are then compared to a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory. This approach is invaluable for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers. rsc.orguni-muenchen.de

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. A frequency calculation performed on the optimized geometry of this compound using DFT would yield a set of harmonic vibrational frequencies. nih.gov Each frequency corresponds to a specific atomic motion, such as C-H stretching, C=C ring stretches, or the characteristic O-H stretch.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. iau.ir The calculations also provide the IR intensity and Raman activity for each mode, allowing for the simulation of the full theoretical IR and Raman spectra. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies. This table shows a sample of the data that would be produced from a vibrational frequency calculation.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) IR Intensity (km/mol)
O-H Stretch e.g., ~3650 High
Aromatic C-H Stretch e.g., ~3100-3000 Medium
C=C Ring Stretch e.g., ~1600-1450 Variable
C-F Stretch e.g., ~1250 High

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as this compound, might bind to a protein receptor and how it behaves in a dynamic biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. openmedicinalchemistryjournal.com This method is instrumental in virtual screening and understanding potential mechanisms of action. For this compound, docking studies would be employed to investigate its binding affinity and mode of interaction within the active site of a hypothetical enzyme target.

Based on the activities of similar naphthalen-2-ol scaffolds, a potential target could be a histone deacetylase (HDAC) or a kinase. ekb.eg A hypothetical docking simulation of this compound into the active site of an HDAC enzyme might reveal key interactions. The hydroxyl (-OH) group at the 2-position is a critical pharmacophoric feature, likely acting as a hydrogen bond donor to an acceptor residue like Aspartic Acid or Histidine in the active site. The naphthalene ring itself would be expected to form hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine or Tyrosine.

The fluorine atom at the 7-position can significantly modulate these interactions. Due to its high electronegativity, it can form weak hydrogen bonds (fluorine bonding) or other electrostatic interactions with suitable residues in the protein pocket. nih.govresearchgate.net This can enhance binding affinity and selectivity. benthamscience.com

Hypothetical Docking Results for this compound with an Enzyme Active Site

Interaction Type Potential Interacting Residue Distance (Å) Predicted Binding Energy (kcal/mol)
Hydrogen Bond ASP101 2.1 -7.5
π-π Stacking PHE152 3.5
Hydrophobic LEU204, VAL145 3.8 - 4.2
Fluorine Interaction SER140 (backbone) 3.2

Note: This data is illustrative and not based on experimental results.

Molecular dynamics (MD) simulations could further refine these findings, providing insight into the stability of the ligand-protein complex over time and the influence of solvent molecules.

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule and their relative energies. mdpi.com While the fused ring system of this compound makes it a relatively rigid structure, it possesses some degree of flexibility, primarily concerning the rotation of the hydroxyl group.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental to medicinal chemistry for optimizing lead compounds and predicting the biological activity of novel molecules. mdpi.com

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov To build a QSAR model for a series of fluoronaphthalene derivatives, including this compound, one would first synthesize or acquire a library of related compounds and test them for a specific biological activity (e.g., IC₅₀ values against a cancer cell line).

Next, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Using statistical methods like multiple linear regression, a QSAR equation could be generated. A hypothetical equation might look like this:

log(1/IC₅₀) = 0.65 * LogP - 0.23 * (LUMO) + 1.54 * (HDCA) + 2.87

Where HDCA is the hydrogen bond donor count. Such a model could then be used to predict the activity of new, untested fluoronaphthalene derivatives, prioritizing the most promising candidates for synthesis. ekb.eg

The strategic placement of fluorine atoms is a common tactic in drug design to enhance a molecule's pharmacological profile. benthamscience.comnih.gov In the context of this compound, the fluorine atom at the 7-position would be a key focus of any SAR study. Its role can be multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a position susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the molecule's half-life in the body.

Binding Affinity: As mentioned, fluorine can participate in favorable interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. nih.gov

Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (LogP). benthamscience.com This can improve its ability to cross cell membranes, a crucial factor for bioavailability.

Electronic Effects: The electron-withdrawing nature of fluorine alters the electronic distribution of the naphthalene ring system. This can influence the pKa of the hydroxyl group, potentially affecting its ionization state and hydrogen bonding capability at physiological pH.

An SAR study would involve synthesizing analogs of this compound where the fluorine is moved to different positions on the naphthalene ring, or replaced with other substituents (e.g., chlorine, methyl), to systematically probe these effects and determine the optimal substitution pattern for biological activity.

Advanced Applications and Research Directions

Applications in Organic Synthesis as a Building Block

The unique electronic properties conferred by the fluorine atom, combined with the rigid naphthalene (B1677914) scaffold, make 7-Fluoronaphthalen-2-ol a significant building block in modern organic synthesis.

The demand for fluorinated synthons is growing in both pharmaceutical chemistry and materials science. cyu.fr The presence of a fluorine atom can significantly modify a molecule's stereoelectronic properties, which in turn affects its physical and biological characteristics. cyu.fr this compound serves as a key starting material for creating more complex fluorinated structures. Synthetic strategies are continuously being developed to access complex non-proteinogenic amino acids and molecules containing multiple fluorine atoms. nih.govworktribe.com The development of cascade reactions, for instance, allows for multiple fluorination steps in a one-pot fashion, enabling the generation of new classes of di- and trifluorinated molecules from simple starting materials. sciencedaily.com The introduction of fluorine can regulate properties such as dipole moment, lipophilicity, metabolic stability, and bioavailability, making fluorinated compounds highly valuable in the development of pharmaceuticals and agrochemicals. nih.gov

Fluorinated heterocycles are crucial building blocks in the pharmaceutical, agrochemical, and material sciences. nih.gov this compound can be utilized as an intermediate in the construction of complex heterocyclic systems. For example, its derivatives have been incorporated into the synthesis of pyrido[4,3-d]pyrimidine (B1258125) structures, which form the core of certain enzyme inhibitors. google.com The reactivity of the naphthol hydroxyl group and the aromatic ring allows for various cyclization strategies to form fused or appended heterocyclic rings. The use of fluoroalkyl amino reagents (FARs) represents a powerful tool for introducing fluorinated groups onto heterocyclic derivatives, highlighting the importance of fluorinated precursors in this area of synthesis. nih.gov

The synthesis of chiral compounds containing fluorine is a challenging but highly rewarding area of research, as fluorinated stereocenters are important structural motifs in medicinal chemistry. nih.gov While direct asymmetric synthesis using this compound as a chiral auxiliary is not prominently documented in the provided sources, its role as a precursor for molecules that undergo asymmetric transformations is significant. Stereoselective methods are being developed to access a variety of chiral fluorinated compounds. cyu.fr Enzymatic approaches, for instance, offer a pathway for the precise and selective synthesis of chiral fluorinated molecules, overcoming challenges faced by conventional chemical methods where achieving high enantioselectivity can be difficult. the-innovation.orgnih.gov The development of transition metal-catalyzed asymmetric allylic substitution reactions and organocatalytic methods provides efficient strategies for creating chiral molecules bearing fluorine, for which fluorinated synthons like this compound are essential starting points. nih.gov

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine is a well-established strategy in medicinal chemistry for optimizing lead compounds, as it can enhance metabolic stability, binding affinity, and bioavailability. This compound and its derivatives are actively being investigated for their potential in developing new therapeutic agents.

KRAS-G12D Inhibitors: The KRAS G12D mutation is a significant driver in various cancers, particularly pancreatic ductal adenocarcinoma, making it a key therapeutic target. nih.govnih.gov this compound has been identified as a crucial structural component in the development of potent and selective KRAS G12D inhibitors. google.comgoogleapis.com Specific compounds incorporating the 7-fluoronaphthalen moiety have been synthesized and are described in patent literature as inhibitors of KRAS G12D activity. google.comgoogleapis.com These inhibitors are designed to target the mutated protein, thereby disrupting the RAS/MAPK signaling pathway that promotes cancer cell proliferation and survival. nih.gov

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for several conditions. nih.gov Tumor-associated isoforms like CA IX and CA XII are targets in cancer therapy. nih.govmdpi.com Studies on fluorinated phenylsulfamates have shown that fluorination can lead to potent and selective inhibition of these tumor-associated CAs over cytosolic off-target isoforms. nih.gov While direct use of this compound is not specified, the principles established with fluorinated phenyl derivatives suggest its potential as a scaffold for designing novel CA inhibitors. nih.gov

Compound ClassTarget IsoformInhibition Constant (Kᵢ)
Fluorinated SulfamatesCA IX2.8–47 nM
Fluorinated SulfamatesCA XII1.9–35 nM
Fluorinated SulfamatesCA I (off-target)53–415 nM
Fluorinated SulfamatesCA II (off-target)20–113 nM
This table presents a summary of inhibition data for a series of fluorinated-phenylsulfamates against four human carbonic anhydrase isoforms, demonstrating selectivity for the tumor-associated isoforms IX and XII. Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Acetylcholinesterase Inhibitors: Acetylcholinesterase (AChE) inhibitors are a primary class of drugs for treating Alzheimer's disease. nih.govmdpi.com Research into new AChE inhibitors has included the synthesis of fluoro-chalcone derivatives. nih.gov The position of the fluorine atom on the aromatic ring was found to significantly influence the inhibitory activity and selectivity against AChE and the related enzyme butyrylcholinesterase (BuChE). nih.gov For example, one fluoro-chalcone derivative showed potent AChE inhibition with an IC₅₀ value of 0.21 µmol/L and high selectivity over BuChE. nih.gov This demonstrates the utility of fluorinated aromatic scaffolds in designing potent and selective enzyme inhibitors.

Compound IDTarget EnzymeIC₅₀ (µmol/L)Selectivity Index (BuChE IC₅₀ / AChE IC₅₀)
3l (a fluoro-chalcone derivative)Acetylcholinesterase (AChE)0.21 ± 0.0365.0
This table highlights the potent and selective inhibitory activity of a specific amino-alkyl-substituted fluoro-chalcone derivative against acetylcholinesterase. Data sourced from Chemical Biology & Drug Design. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the proliferation of cancer cells. nih.govnih.gov Inhibition of DHODH is a validated strategy for cancer therapy, particularly for malignancies like acute myeloid leukemia (AML). nih.govnih.gov DHODH inhibitors block the synthesis of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly dividing cells. cancer.gov While specific inhibitors based on this compound are not detailed in the provided results, the development of small molecule DHODH inhibitors is an active area of research where diverse chemical scaffolds are explored. google.com

The role of this compound derivatives in anti-cancer research is most prominently demonstrated through their application as KRAS G12D inhibitors, which are being developed to treat intractable cancers like pancreatic cancer. nih.govnih.gov Beyond this specific target, the incorporation of fluorine into larger molecules is a common strategy to enhance anti-cancer properties. For instance, fluorinated taxoids have shown substantially higher potency against drug-sensitive and drug-resistant cancer cell lines compared to non-fluorinated predecessors like paclitaxel (B517696). nih.gov Similarly, derivatives of fluoroquinolones have been investigated and shown to have excellent antiproliferative activity against colorectal cancer cell lines. nih.govresearchgate.net Research into other fluorinated compounds, such as 2-amino-7-fluorophenazine 5,10-dioxide, also shows potential anticancer activity, particularly in hypoxic tumors. mdpi.com These examples underscore the broad potential of fluorinated building blocks like this compound in the discovery of novel anti-proliferative agents. rsc.orgmdpi.com

Anti-Microbial and Anti-Bacterial Investigations

While direct studies on the anti-microbial or anti-bacterial properties of this compound are not extensively documented in current literature, the inclusion of fluorine in therapeutic molecules is a well-established strategy in the development of anti-bacterial agents. The selective introduction of fluorine atoms or trifluoromethyl groups into a drug candidate can significantly enhance its metabolic stability and membrane permeability. nih.gov

Research into related classes of compounds, such as fluorobenzoylthiosemicarbazides, has shown that fluorinated derivatives can act as potential inhibitors of essential bacterial enzymes like D-alanyl-D-alanine ligase. nih.gov The rationale for investigating fluorinated compounds like this compound stems from these broader principles. The fluorine atom's high electronegativity can modulate the electronic properties of the naphthalene ring system, potentially influencing interactions with bacterial targets. Further research is required to determine if this compound or its derivatives exhibit any specific activity against pathogenic bacteria.

Anti-Inflammatory Applications

Specific research detailing the anti-inflammatory properties of this compound is limited. However, the naphthalene core is a feature in some compounds investigated for anti-inflammatory effects. The development of novel anti-inflammatory agents is a significant area of pharmaceutical research, often targeting enzymes like cyclooxygenase (COX) or signaling pathways such as NF-κB. mdpi.com The potential for a fluorinated naphthalene compound to act as an anti-inflammatory agent would depend on its ability to interact with such biological targets. Given that fluorine substitution can enhance the binding affinity of a ligand to a protein, derivatives of this compound could be synthesized and screened for activity in relevant assays.

Antiviral Activity Studies

There are currently no specific studies demonstrating the antiviral activity of this compound. However, broader research on related chemical structures provides a basis for potential investigation. For instance, various naphthalene derivatives have been synthesized and evaluated for potential antiviral activity, including against Influenza A virus. nih.gov These studies have found that certain aminonaphthalene compounds can inhibit viral replication by interfering with viral proteins and suppressing cellular inflammatory responses. nih.gov

Furthermore, the incorporation of fluorine is a known strategy in the design of antiviral drugs, as the trifluoromethyl group can be crucial for inhibiting viral enzymes like DNA polymerases. mdpi.com Studies on zanamivir, an anti-influenza drug, have also explored derivatives to understand structure-activity relationships. nih.gov This collective research suggests that the fluoronaphthalene scaffold could serve as a foundational structure for developing new antiviral candidates, although specific testing of this compound is needed.

Central Nervous System (CNS) Active Compounds (e.g., Anticonvulsant, Antidepressant)

The fluoronaphthalene structure is a key component in the synthesis of established Central Nervous System (CNS) active drugs. The lipophilic nature of fluorine-containing groups can enhance a molecule's ability to penetrate the blood-brain barrier, a critical feature for drugs targeting the CNS. researchgate.net

A prominent example is the use of 1-Fluoronaphthalene (B124137), an isomer of this compound, as a precursor in the synthesis of Duloxetine (marketed as Cymbalta). medchemexpress.comchemicalbook.com Duloxetine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely used as an antidepressant. chemicalbook.comwikipedia.org This established synthetic pathway highlights the value of the fluoronaphthalene core in creating complex molecules with significant CNS activity. While this compound itself has not been evaluated as an antidepressant or anticonvulsant, its structural similarity to a key precursor for a major antidepressant suggests its potential as a scaffold for novel CNS drug discovery.

Table 1: Fluoronaphthalene in CNS Drug Synthesis
Precursor CompoundSynthesized DrugDrug ClassMechanism of Action
1-FluoronaphthaleneDuloxetineAntidepressantSerotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Prodrug Strategies and Drug Delivery Systems

The development of prodrugs—inactive compounds that are metabolized into active drugs in the body—is a key strategy for improving the therapeutic properties of pharmaceuticals. A "fluorinated prodrug strategy" has been proposed as a promising method to enhance the effectiveness of certain drugs. nih.gov Incorporating fluorinated aromatic rings into a drug's structure can improve its bioavailability, lipophilicity, and interactions with intracellular proteins. nih.govresearchgate.net

This approach is particularly useful for hydrophilic drugs that have poor bioavailability. By attaching a lipophilic moiety containing a fluorinated aromatic ring, such as a fluoronaphthalene group, the resulting amphiphilic prodrug can be more effectively delivered via nanoparticle systems. nih.gov Research on fluorinated paclitaxel prodrugs has also shown that fluorination can improve the self-assembly and stability of drug nanoparticles, leading to enhanced chemotherapy. rsc.org The this compound moiety, with its combination of a hydroxyl group for linkage and a fluorinated ring for stability and lipophilicity, represents a potentially valuable building block for designing advanced prodrugs and components of drug delivery systems. nih.govrsc.org

Material Science Applications

Liquid Crystals and Optoelectronic Materials

In material science, fluorinated organic compounds are crucial for the development of advanced materials like liquid crystals (LCs) and optoelectronic components. The inclusion of fluorine atoms in mesogenic (liquid crystal-forming) molecules can significantly influence their physical properties, such as viscosity, dielectric anisotropy, and thermal stability.

Fluorinated liquid-crystal monomers (FLCMs) are a key class of compounds used in liquid crystal displays (LCDs). The high electronegativity of fluorine can create strong molecular dipoles, which are essential for the alignment of liquid crystals in an electric field. While specific applications of this compound in this field are not detailed, its rigid naphthalene core and polar fluoro- and hydroxyl- groups make it a candidate for investigation as a monomer or precursor for liquid crystalline materials. Naphthol-based compounds are also explored for their fluorescent properties, which are fundamental to the function of some optoelectronic sensors. researchgate.net

Polymer Synthesis and Functional Materials

The incorporation of fluorine into polymers is a well-established strategy for imparting desirable properties such as thermal stability, chemical resistance, and low surface energy. researchgate.netnih.gov While direct studies detailing the use of this compound as a monomer in polymerization are not extensively documented in publicly available research, its structure suggests potential pathways for integration into polymer chains.

The hydroxyl group of this compound could serve as a reactive site for condensation polymerization, potentially reacting with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would feature the fluoronaphthalene moiety as a repeating unit, which could confer unique optical and physical properties to the material. The presence of the fluorine atom could enhance the polymer's hydrophobicity and thermal stability.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerPotential Polymer Property
PolyesterDiacyl ChlorideEnhanced thermal stability, hydrophobicity
PolycarbonatePhosgeneHigh refractive index, optical clarity
PolyetherDihaloalkaneIncreased chemical resistance

This table represents theoretical possibilities for polymerization based on the functional groups of this compound.

Furthermore, functional materials derived from this compound could extend beyond polymers. Its aromatic structure could be functionalized to create liquid crystals or organic light-emitting diode (OLED) materials. The fluorine substituent can play a crucial role in tuning the electronic energy levels and intermolecular interactions, which are critical for the performance of such materials.

Bioimaging and Sensing Applications

The inherent fluorescence of naphthalene derivatives makes them attractive candidates for the development of probes for bioimaging and chemical sensing. nih.gov The introduction of a fluorine atom can modulate the photophysical properties, such as quantum yield and emission wavelength, and also provide a site for specific interactions.

Fluorescent probes are indispensable tools in molecular biology for visualizing cellular structures and processes. nih.govnih.gov Naphthalene-based probes are known for their sensitivity to the local environment. While specific research on this compound as a direct bioimaging probe is limited, its scaffold is relevant. It could be derivatized to create probes that target specific organelles or biomolecules. For instance, the hydroxyl group could be used to attach moieties that have an affinity for particular cellular components. The fluorine atom might enhance the probe's photostability and cellular uptake.

A significant area of research in chemical sensing is the detection of environmentally and biologically important ions, such as fluoride (B91410). nih.gov Boron-based compounds are particularly effective for fluoride sensing due to the strong interaction between boron and fluoride. nih.govrsc.org This interaction can lead to changes in the photophysical properties of a molecule, providing a basis for a fluorescent sensor.

The general mechanism for a boron-based fluoride sensor involves a fluorophore appended with a boronic acid or ester. In the absence of fluoride, the boron center can act as a Lewis acid and quench the fluorescence of the fluorophore. Upon the addition of fluoride, a stable boron-fluoride adduct is formed, which can disrupt the quenching mechanism and lead to a "turn-on" fluorescent response.

While there are no specific reports detailing the use of this compound in this context, it could hypothetically be modified to create such a sensor. The naphthalene moiety would serve as the fluorophore, and a boronic acid group could be introduced onto the aromatic ring. The inherent fluorine atom on the naphthalene ring would likely influence the electronic properties of the fluorophore and potentially the sensitivity and selectivity of the sensor.

Table 2: Key Components of a Hypothetical Fluoride Sensor Based on a this compound Derivative

ComponentFunction
Naphthalene CoreFluorescent reporter
Boronic Acid GroupFluoride recognition site
Hydroxyl GroupModulates solubility and electronic properties
Fluorine AtomInfluences photophysical properties and Lewis acidity of Boron

This table outlines the functional components of a theoretical sensor construct.

Methodological Considerations and Advanced Techniques in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical and chemical sciences for the separation, identification, and quantification of compounds. nih.govresearchgate.netscirp.org Its application is paramount in the analysis of 7-Fluoronaphthalen-2-ol to ensure its purity and to validate the analytical methods used for its assessment.

A typical HPLC method for the analysis of naphthalene (B1677914) derivatives involves a reversed-phase column, such as a Symmetry C18 column (250 x 4.6 mm, 5 µm), with a mobile phase consisting of a mixture of aqueous buffers and organic solvents. nih.gov For instance, a mobile phase could be a gradient mixture of a phosphate buffer and acetonitrile. Detection is often carried out using a photo diode array (PDA) detector at a wavelength where the analyte exhibits maximum absorbance, such as 230 nm for fluoronaphthalene derivatives. nih.govresearchgate.net The flow rate is typically maintained around 1.0 mL/min. nih.gov

Development of Stability-Indicating HPLC Methods

Stability-indicating HPLC methods are critical for determining the intrinsic stability of a drug substance and for separating degradation products from the parent compound. semanticscholar.org The development of such a method for this compound would involve subjecting the compound to stress conditions as per the International Conference on Harmonization (ICH) guidelines. These stress conditions typically include acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal degradation.

The goal is to develop a chromatographic system that can resolve the main peak of this compound from any peaks corresponding to its degradation products. This ensures that the analytical method is specific for the intact compound and can accurately measure its concentration even in the presence of its degradants. A new stability-indicating HPLC method for other compounds has been successfully developed and validated using a C18 column with a mobile phase of methanol (B129727) and orthophosphoric acid, demonstrating the feasibility of such approaches. ijpqa.com

Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.govresearchgate.net For this compound, this would involve the analysis of process-related impurities, which are by-products formed during its synthesis, and degradation products that may form during storage.

A validated reversed-phase HPLC method is essential for this purpose. For example, a method was developed and validated for 1-fluoronaphthalene (B124137) and its process-related impurities, including 1-aminonaphthalene, 1-nitronaphthalene, naphthalene, and 2-fluoronaphthalene. nih.govresearchgate.net This method demonstrated good linearity, with correlation coefficients greater than 0.999, and mean recoveries for the impurities were in the range of 90–110%. nih.govresearchgate.net Such a method, when adapted for this compound, would allow for the accurate determination of its impurity profile, which is crucial for safety assessment. researchgate.netresearchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Fluoronaphthalene Derivatives

ParameterCondition
Column Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M KH2PO4 buffer (pH 2.5) : methanol : acetonitrile (35:52:13 v/v/v)
Mobile Phase B Methanol : acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Photo Diode Array (PDA) at 230 nm
Injection Volume 25 µL

In Vitro and Cell-Based Assay Methodologies for Biological Evaluation

In vitro and cell-based assays are fundamental tools for the preliminary biological evaluation of compounds like this compound. nih.govresearchgate.netmdpi.comnih.gov These assays provide initial insights into the potential bioactivity of a compound before advancing to more complex in vivo studies.

Cell Culture Techniques and Viability Assays

Standard cell culture techniques are employed to maintain and grow specific cell lines in a controlled laboratory environment. nih.govresearchgate.net For the evaluation of this compound, both cancerous and non-cancerous cell lines would be utilized to assess its cytotoxic effects. nih.gov

Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to determine the effect of a compound on cell proliferation. nih.gov In this assay, viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells and can be quantified spectrophotometrically. nih.gov The cytotoxicity of naphthalene derivatives has been evaluated using such assays on cell lines like human embryonic kidney cells (293T) and human colon cancer cells (HCT116). nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for investigating the mechanism of action of a bioactive compound. If this compound is hypothesized to target a specific enzyme, a corresponding inhibition assay would be employed. These assays measure the ability of the compound to reduce the activity of the target enzyme. The specific design of the assay depends on the enzyme and its substrate.

Quorum Sensing Inhibition Assays

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govmdpi.comresearchgate.netfrontiersin.org Inhibition of QS is a promising strategy for combating bacterial infections. nih.govmdpi.com Assays to screen for quorum sensing inhibitors (QSIs) often utilize reporter strains of bacteria, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS. mdpi.com

In a typical assay, the reporter strain is grown in the presence of the test compound. A reduction in pigment production without affecting bacterial growth indicates potential QS inhibitory activity. mdpi.com Further investigations could involve assessing the compound's ability to inhibit biofilm formation, a process often regulated by QS. mdpi.com The effect on biofilm maturation in bacteria like Escherichia coli and Pseudomonas aeruginosa can be quantified to further characterize the anti-QS potential of this compound. mdpi.com

Advanced Reaction Monitoring Techniques

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, mechanisms, and for optimizing reaction conditions. Advanced spectroscopic techniques provide a non-invasive window into the reaction as it progresses.

While specific studies detailing the in-situ spectroscopic monitoring of reactions involving this compound are not prevalent in publicly accessible literature, the principles of these techniques are broadly applicable.

In-situ Infrared (IR) Spectroscopy: This technique is highly effective for monitoring the formation and consumption of functional groups in real-time. For the synthesis or subsequent reactions of this compound, an IR probe inserted directly into the reaction vessel would allow for the continuous tracking of key vibrational bands. For instance, the appearance or disappearance of the hydroxyl (-OH) and carbon-fluorine (C-F) stretching frequencies would provide direct insight into the reaction's progress. The data below illustrates the typical IR absorption ranges for functional groups relevant to this compound.

Functional GroupTypical IR Absorption Range (cm⁻¹)Vibrational Mode
O-H (hydroxyl)3200-3600Stretching
C-F (aryl)1000-1400Stretching
C=C (aromatic)1400-1600Stretching
C-O (aryl ether)1210-1260Asymmetric Stretching

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. For reactions involving this compound, ¹H, ¹³C, and particularly ¹⁹F NMR would be invaluable. ¹⁹F NMR is a powerful tool for monitoring reactions involving fluorine-containing compounds due to its high sensitivity and the large chemical shift range of fluorine, which makes it an excellent probe for changes in the electronic environment around the fluorine atom. A hypothetical in-situ ¹⁹F NMR experiment for a reaction of this compound would show the signal corresponding to the fluorine atom in the starting material decrease over time, while new signals corresponding to the fluorine in the product(s) would appear and grow.

Crystallization Techniques for Structural Analysis

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. A prerequisite for this technique is the growth of high-quality single crystals. For a compound like this compound, several crystallization techniques could be employed:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.

Crystallographic Parameter (E)-7-fluoro-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
Chemical FormulaC₂₁H₂₀FNO₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2201(7)
b (Å)9.3195(8)
c (Å)11.4012(9)
α (°)103.880(7)
β (°)100.987(7)
γ (°)115.090(7)
Volume (ų)1796.31(20)
Z2
R-factor0.0421

This data for a related structure underscores the feasibility of obtaining high-quality crystals and detailed structural information for derivatives of this compound.

Data Analysis and Statistical Validation in Chemical and Biological Studies

In both chemical and biological investigations of this compound, rigorous data analysis and statistical validation are essential to ensure the reliability and significance of the findings.

In Chemical Studies: When analyzing spectroscopic data from reaction monitoring, kinetic models can be developed. The fitting of experimental data to these models often involves non-linear regression analysis. Statistical parameters such as the coefficient of determination (R²) are used to assess the goodness of fit. In quantitative analytical methods, such as chromatography, calibration curves are constructed, and their linearity is statistically validated.

In Biological Studies: If this compound were to be investigated for its biological activity, a range of statistical methods would be employed. For example, in dose-response studies, the IC₅₀ or EC₅₀ values would be determined using sigmoidal curve fitting. Statistical tests such as the t-test or ANOVA would be used to compare the effects of the compound to a control group and to determine if observed differences are statistically significant (typically p < 0.05).

A hypothetical example of data from a biological assay and the corresponding statistical analysis is presented below:

Treatment GroupMeasured Activity (units)Standard Deviationp-value (vs. Control)
Control10010-
This compound (1 µM)8580.04
This compound (10 µM)627<0.01
This compound (100 µM)415<0.001

In this hypothetical scenario, the decreasing activity with increasing concentration of this compound, supported by the low p-values, would suggest a statistically significant inhibitory effect.

Q & A

Q. Table 1. Optimization of Fluorination Reactions

ParameterCondition RangeOptimal ValueImpact on Yield
Temperature0°C – 40°C15°CMax 78%
SolventDCM, MeCN, THFMeCN20% increase
Fluorinating AgentSelectfluor™, DASTSelectfluor™Minimal byproducts

Q. Table 2. Key Spectroscopic Peaks

TechniqueKey PeaksInterpretation
¹H NMRδ 7.2 (d, J=8.5 Hz, H-6)Coupling with fluorine
FTIR1180 cm⁻¹ (C-F stretch)Confirm fluorination
MSm/z 162.16 [M]⁺Molecular ion confirmation

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.